molecular formula C14H16FNO B1324219 8-(2-Fluorophenyl)-8-oxooctanenitrile CAS No. 898767-42-5

8-(2-Fluorophenyl)-8-oxooctanenitrile

Cat. No. B1324219
CAS RN: 898767-42-5
M. Wt: 233.28 g/mol
InChI Key: XOPFSSDKOGNBEW-UHFFFAOYSA-N
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Description

The compound “8-(2-Fluorophenyl)-8-oxooctanenitrile” is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a fluorine atom attached. It also has an octanenitrile group, which is an eight-carbon chain with a nitrile group (-C≡N) at the end .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorophenyl group and the formation of the nitrile group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorophenyl group would likely contribute to the compound’s aromaticity, while the nitrile group would introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The fluorophenyl group might undergo reactions typical of aromatic compounds, while the nitrile group could participate in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitrile group could increase its polarity, affecting properties like solubility and boiling point .

Scientific Research Applications

Monoamine Oxidase Inhibitors

Compounds containing the (2-fluorophenyl) moiety have been studied for their potential as selective monoamine oxidase (MAO) inhibitors. This application is significant in the treatment of neurological disorders such as depression and Parkinson’s disease. The inhibitory activity of these compounds can be fine-tuned by modifying the substituents, which affects their selectivity and potency against MAO-A and MAO-B enzymes .

Anesthetic Agents

The structural similarity of 8-(2-Fluorophenyl)-8-oxooctanenitrile to ketamine, which is known for its anesthetic properties, suggests potential use as a dissociative anesthetic. Research into analogs of ketamine has led to the development of new anesthetic drugs that could offer alternative mechanisms of action or improved safety profiles .

Safety and Hazards

As with any chemical compound, handling “8-(2-Fluorophenyl)-8-oxooctanenitrile” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could be of interest in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

8-(2-fluorophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPFSSDKOGNBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642224
Record name 8-(2-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Fluorophenyl)-8-oxooctanenitrile

CAS RN

898767-42-5
Record name 2-Fluoro-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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